Bienvenue dans la boutique en ligne BenchChem!

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride

Lipophilicity ADME Bioisosterism

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride (CAS 1172252-57-1) is a conformationally constrained, non-chiral spirocyclic amino acid hydrochloride salt. It features a rigid 2-azaspiro[3.3]heptane core—a recognized piperidine bioisostere—with a carboxylic acid functionality at the 6-position, making it a versatile intermediate for medicinal chemistry and drug discovery programs.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
CAS No. 1172252-57-1
Cat. No. B1461666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride
CAS1172252-57-1
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESC1C(CC12CNC2)C(=O)O.Cl
InChIInChI=1S/C7H11NO2.ClH/c9-6(10)5-1-7(2-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
InChIKeyYLNGFCGWPXZLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride CAS 1172252-57-1: Procurement-Grade Spirocyclic Building Block


2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride (CAS 1172252-57-1) is a conformationally constrained, non-chiral spirocyclic amino acid hydrochloride salt [1]. It features a rigid 2-azaspiro[3.3]heptane core—a recognized piperidine bioisostere—with a carboxylic acid functionality at the 6-position, making it a versatile intermediate for medicinal chemistry and drug discovery programs [2]. The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base .

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride: Why Simple Piperidine or Linear Amino Acid Analogs Cannot Substitute


The 2-azaspiro[3.3]heptane scaffold introduces a quaternary spirocyclic carbon that imposes conformational restriction absent in flexible piperidine, pyrrolidine, or linear amino acid analogs. This rigidity directly modulates key physicochemical properties: replacing piperidine with the 2-azaspiro[3.3]heptane motif has been systematically shown to lower measured logD₇.₄ by up to −1.0 log unit, reduce intrinsic clearance (CLint), and alter basicity (pKa) [1]. For the 6-carboxylic acid hydrochloride specifically, the spirocyclic junction constrains the relative orientation of the amine and carboxylic acid groups in ways that linear GABA or ornithine analogues cannot achieve, directly impacting target recognition and metabolic stability [2]. Generic substitution with commercially simpler piperidine-4-carboxylic acid or 3-azaspiro[3.3]heptane regioisomers therefore risks loss of potency, altered selectivity, and unpredictable ADME outcomes.

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


LogD₇.₄ Lowering of 2-Azaspiro[3.3]heptane vs. Piperidine: Up to −1.0 Log Unit Reduction

In a systematic matched-pair analysis across multiple medicinal chemistry series, replacing a piperidine ring with a C-linked 2-azaspiro[3.3]heptane lowered the measured logD₇.₄ by as much as −1.0 log unit relative to the parent piperidine-containing molecule [1]. The exception was N-linked 2-azaspiro[3.3]heptane, where logD₇.₄ increased by up to +0.5, consistent with carbon addition [1]. This lipophilicity modulation is a direct consequence of the spirocyclic junction's effect on amine basicity and solvation, and cannot be replicated by simple N-methylation or fluorination of piperidine analogues.

Lipophilicity ADME Bioisosterism

Improved In Vitro Microsomal Stability of 2-Azaspiro[3.3]heptane-Containing Compounds vs. Piperidine Analogs

In a study of styrenylcyclopropylamine LSD1 inhibitors, Compound 34—which incorporates a 2-azaspiro[3.3]heptane moiety—demonstrated improved in vitro microsomal stability compared to the corresponding piperidine analogs [1]. The enhanced metabolic stability contributed to the compound's oral efficacy in a xenograft model [1]. While specific Clint values for the target compound itself are not reported, this class-level evidence demonstrates that the 2-azaspiro[3.3]heptane scaffold confers a metabolic stability advantage over flexible piperidine rings.

Metabolic Stability Microsomal Clearance Drug Metabolism

Conformational Restriction of 2-Azaspiro[3.3]heptane-6-carboxylic acid vs. Linear GABA and Ornithine Analogues

2-Azaspiro[3.3]heptane-6-carboxylic acid was specifically designed and synthesized as a sterically constrained analogue of γ-aminobutyric acid (GABA) and ornithine [1]. The spirocyclic junction locks the amine and carboxylic acid groups into a defined spatial orientation that linear GABA (freely rotatable C–C bonds) cannot achieve. This conformational restriction is expected to enhance target selectivity by reducing the entropic penalty of binding and minimizing off-target interactions with flexible binding pockets [1]. The compound was added to the family of sterically constrained amino acids specifically for applications in drug design where conformational control is critical [1].

Conformational Constraint Amino Acid Bioisostere GABA Analogue

Improved Physicochemical Profile vs. 2-Substituted Piperidines: pKa, LogD, Solubility, and Clearance

Patent literature explicitly states that 1-substituted 2-azaspiro[3.3]heptanes exhibit better physicochemical properties compared to 2-substituted piperidines across four key parameters: basicity (pKa), lipophilicity (logD), solubility (Solint), and clearance rates (CLint) [1]. While the patent discloses these as directional improvements across multiple parameters rather than tabulated numerical values for a single compound, the breadth of the claim—covering pKa, logD, solubility, and clearance simultaneously—indicates a consistent and therapeutically meaningful differentiation that generic 2-substituted piperidines cannot match.

Physicochemical Properties Bioisostere ADME

Validated Biological Relevance: STAT3 Inhibition with 2-Azaspiro[3.3]heptane Derivatives at Low Nanomolar Potency

2-Azaspiro[3.3]heptane derivatives have been validated as potent STAT3 inhibitors in recent patent literature [1]. Compound 101 (STAT3-IN-37), containing a 2-azaspiro[3.3]heptane core, inhibited STAT3 with an IC₅₀ of 15 nM in a DNA-HTRF biochemical assay and 2 nM in a human whole blood SOCS3 qPCR assay [2]. This low nanomolar potency demonstrates that the 2-azaspiro[3.3]heptane scaffold can support high-affinity target engagement in a therapeutically relevant context, distinguishing it from unvalidated spirocyclic building blocks that lack demonstrated biological activity.

STAT3 Inhibition Cancer Therapeutics Spirocyclic Scaffold

Batch QC Documentation and Purity Advantage vs. Research-Grade Suppliers

Commercially, 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is available at 98%+ purity with batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm . This contrasts with generic research-grade suppliers offering only 95% purity without batch-specific analytical data. For procurement in medicinal chemistry programs, the availability of batch QC data ensures reproducibility across synthetic campaigns—a critical factor when structure–activity relationships depend on consistent building block quality.

Quality Control Batch Reproducibility Procurement

2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride: High-Impact Application Scenarios for Procurement Decisions


Lead Optimization of CNS Drug Candidates Requiring Reduced Lipophilicity

For CNS programs where piperidine-containing leads suffer from high logD (>3.0) and associated hERG liability, 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride enables systematic logD₇.₄ reduction of up to −1.0 unit when incorporated as a C-linked replacement [1]. This reduction improves the CNS multiparameter optimization (MPO) score and reduces the risk of phospholipidosis and promiscuous binding. The hydrochloride salt form further ensures aqueous solubility suitable for in vitro assay conditions. [1]

Conformationally Constrained Amino Acid for Targeted Covalent Inhibitor Design

The spirocyclic junction of 2-azaspiro[3.3]heptane-6-carboxylic acid locks the amine and carboxylic acid in a defined orientation, making it an ideal warhead-bearing scaffold for targeted covalent inhibitors [2]. Unlike flexible lysine or ornithine analogues, the constrained geometry reduces the entropic penalty of binding and directs electrophilic warheads toward specific nucleophilic residues (e.g., cysteine, lysine) in the target binding pocket. This is particularly relevant for KRAS G12C, BTK, and other covalent inhibitor programs. [2]

Metabolic Stability-Driven Scaffold Hopping in Oncology Programs

Oncology leads frequently suffer from high metabolic clearance due to CYP-mediated oxidation of flexible aliphatic rings. Evidence from LSD1 inhibitor programs demonstrates that incorporating a 2-azaspiro[3.3]heptane moiety improves in vitro microsomal stability compared to piperidine analogs, contributing to oral efficacy in xenograft models [3]. 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride serves as a direct entry point for scaffold hopping strategies aimed at reducing clearance while maintaining potency. [3]

STAT3-Targeted Cancer Therapeutics with Validated Biological Precedent

Recent patent literature validates 2-azaspiro[3.3]heptane derivatives as potent STAT3 inhibitors with IC₅₀ values as low as 2–15 nM [4][5]. For oncology programs targeting the STAT3 pathway, 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride provides a carboxylic acid handle for rapid derivatization into STAT3 inhibitor libraries with established biological precedent, reducing the synthetic risk associated with de novo scaffold exploration. [4][5]

Quote Request

Request a Quote for 2-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.